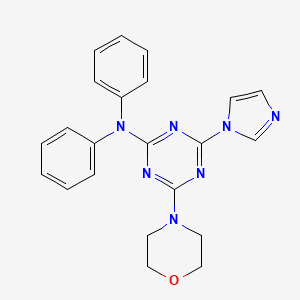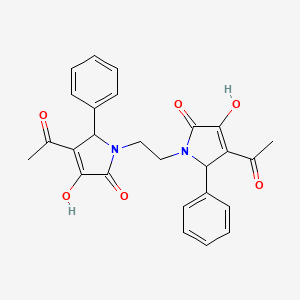![molecular formula C23H34N2O2S B11506888 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11506888.png)
1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or benzenesulfonyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine and benzenesulfonyl groups contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantan-1-YL-propan-1-one oxime: This compound shares the adamantane moiety and is used in similar research applications.
4-(propan-2-YL)benzenesulfonyl chloride: This compound contains the benzenesulfonyl group and is used as a reagent in organic synthesis.
Uniqueness
1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability, while the piperazine and benzenesulfonyl groups contribute to its versatility in various applications.
Properties
Molecular Formula |
C23H34N2O2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C23H34N2O2S/c1-17(2)21-3-5-22(6-4-21)28(26,27)25-9-7-24(8-10-25)23-14-18-11-19(15-23)13-20(12-18)16-23/h3-6,17-20H,7-16H2,1-2H3 |
InChI Key |
TXUPPQDKPCVYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11506810.png)
![2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11506812.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11506816.png)
![5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B11506819.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-furamide](/img/structure/B11506827.png)
![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide](/img/structure/B11506833.png)

![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11506840.png)
![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11506849.png)
![{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11506859.png)

![methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506867.png)
